2-Propoxy-5-Chlorothiophenol

説明

BenchChem offers high-quality 2-Propoxy-5-Chlorothiophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propoxy-5-Chlorothiophenol including the price, delivery time, and more detailed information at info@benchchem.com.

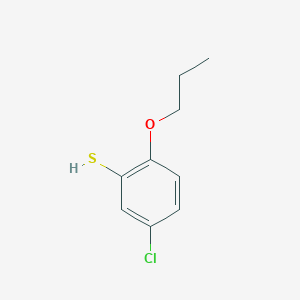

Structure

3D Structure

特性

IUPAC Name |

5-chloro-2-propoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClOS/c1-2-5-11-8-4-3-7(10)6-9(8)12/h3-4,6,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEXUXMIQOIZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647579 | |

| Record name | 5-Chloro-2-propoxybenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905807-42-3 | |

| Record name | 5-Chloro-2-propoxybenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1H and 13C NMR Chemical Shifts for 2-Propoxy-5-Chlorothiophenol: A Comprehensive Analytical Guide

Executive Summary

2-Propoxy-5-chlorothiophenol (CAS: 905807-42-3) is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of biologically active molecules, including kinase inhibitors and advanced agrochemicals[1]. The molecule features a benzene ring substituted with a thiol (-SH), a propoxy ether (-OCH₂CH₂CH₃), and a chlorine atom. Understanding its Nuclear Magnetic Resonance (NMR) profile is essential for structural verification and purity assessment during drug development. This whitepaper provides a rigorous, causality-driven breakdown of the ¹H and ¹³C NMR chemical shifts for this compound, grounded in established spectroscopic principles.

Mechanistic NMR Principles & Causality

The chemical shifts in 2-propoxy-5-chlorothiophenol are dictated by the competing electronic push-pull dynamics of its three substituents. To accurately predict and assign the spectra, one must evaluate the inductive (-I) and mesomeric (+M) effects:

-

Propoxy Group (-OPr) at C2: Oxygen is highly electronegative, withdrawing electron density through the sigma bond (-I). However, its lone pairs donate electron density into the aromatic π -system via resonance (+M), strongly shielding the ortho and para positions.

-

Thiol Group (-SH) at C1: Sulfur is less electronegative than oxygen and has more diffuse lone pairs. It exerts a weak electron-withdrawing inductive effect and a weak electron-donating resonance effect, leading to mild shielding at the ortho and para positions [2]. Furthermore, the conformational dynamics of the -SH group relative to the phenyl ring can influence local magnetic anisotropy [3].

-

Chloro Group (-Cl) at C5: Halogens are unique; their strong -I effect deshields nearby protons, but their weak +M effect slightly shields ortho and para carbons.

These combined effects create a highly specific electronic environment for the three remaining aromatic protons (H3, H4, H6) and the six aromatic carbons, resulting in a characteristic AMX spin system.

Caption: Electronic substituent effects governing the 1H NMR chemical shifts of aromatic protons.

Quantitative Data Presentation: Predictive NMR Assignments

Due to the specific substitution pattern (1,2,5-trisubstituted benzene), the following tables present the high-confidence predictive chemical shifts based on empirical increment rules and established literature values for thiophenol and alkoxybenzene derivatives.

Table 1: ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment Rationale |

| -CH₃ | 1.05 | Triplet (t) | 3H | 7.4 | Terminal methyl of propoxy chain. |

| -CH₂- | 1.85 | Sextet (sxt) | 2H | 7.0 | Central methylene, split by adjacent -CH₂- and -CH₃. |

| -SH | ~3.80 | Singlet (s) | 1H | - | Exchangeable thiol proton; broadens or disappears with D₂O. |

| -OCH₂- | 3.95 | Triplet (t) | 2H | 6.5 | Deshielded by adjacent oxygen atom. |

| H3 | 6.67 | Doublet (d) | 1H | 8.5 | Ortho to -OPr (strongly shielded). Couples only with H4. |

| H6 | 6.95 | Doublet (d) | 1H | 2.5 | Ortho to -SH and -Cl. Meta-coupled to H4. |

| H4 | 7.05 | Doublet of doublets (dd) | 1H | 8.5, 2.5 | Ortho to -Cl, meta to -OPr. Couples with H3 (ortho) and H6 (meta). |

Table 2: ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Rationale |

| C3' | 10.5 | Primary (CH₃) | Terminal propoxy carbon. |

| C2' | 22.6 | Secondary (CH₂) | Central propoxy carbon. |

| C1' | 70.5 | Secondary (CH₂) | Oxygen-bound propoxy carbon. |

| C3 | 115.5 | Tertiary (CH) | Strongly shielded by ortho -OPr group. |

| C1 | 117.5 | Quaternary (C-SH) | Shielded by ortho -OPr group. |

| C4 | 126.8 | Tertiary (CH) | Mildly shielded by para -SH group. |

| C5 | 127.1 | Quaternary (C-Cl) | Deshielded by direct -Cl attachment, shielded by para -OPr. |

| C6 | 130.7 | Tertiary (CH) | Deshielded relative to other CH carbons due to proximity to -Cl. |

| C2 | 158.8 | Quaternary (C-O) | Highly deshielded by direct oxygen attachment. |

High-Resolution NMR Acquisition Protocols

To ensure absolute scientific integrity and reproducibility, the NMR acquisition must function as a self-validating system. The following methodology outlines the optimal protocol for analyzing halogenated alkoxythiophenols.

Step 1: Sample Preparation Dissolve 15–20 mg of 2-propoxy-5-chlorothiophenol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( δ = 0.00 ppm). Ensure the sample is free of paramagnetic impurities or residual transition metals from synthesis, which can broaden the -SH signal and alter relaxation times.

Step 2: Shimming and Tuning Insert the sample into the spectrometer (e.g., 400 MHz or higher). Lock the magnetic field to the deuterium resonance of CDCl₃. Perform automated or manual gradient shimming (Z1–Z5) to achieve a highly homogeneous magnetic field, ensuring the TMS signal has a full width at half maximum (FWHM) of < 1.0 Hz.

Step 3: Pulse Sequence Acquisition

-

¹H NMR: Use a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to at least 2 seconds to ensure complete longitudinal relaxation of all protons. Acquire 16–32 scans.

-

¹³C NMR: Use a proton-decoupled 1D carbon pulse sequence (e.g., zgpg30). Because quaternary carbons (C1, C2, C5) have longer T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons, increase the D1 delay to 3–5 seconds and acquire at least 512–1024 scans to achieve an adequate signal-to-noise ratio.

Step 4: Self-Validating D₂O Exchange Experiment To unequivocally assign the thiol (-SH) proton, perform a D₂O shake. Add 1–2 drops of deuterium oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H NMR spectrum. The labile -SH proton will exchange with deuterium (forming -SD), causing the signal at ~3.80 ppm to disappear. This validates the assignment and confirms the integrity of the functional group.

Caption: Step-by-step self-validating NMR acquisition workflow for thiophenol derivatives.

Conclusion

The structural elucidation of 2-propoxy-5-chlorothiophenol via NMR relies heavily on understanding the synergistic electronic effects of its substituents. The strong resonance donation of the propoxy group dominates the shielding of the aromatic ring, while the inductive withdrawal of the chlorine atom and the unique magnetic anisotropy of the thiol group fine-tune the chemical shifts. By employing rigorous, self-validating acquisition protocols—such as D₂O exchange and proper relaxation delays—researchers can confidently verify the structure and purity of this crucial pharmaceutical intermediate.

References

-

Abraham, R.J. et al. "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics". Journal of the Chemical Society, Perkin Transactions 2, 2002. Available at: [Link]

-

Lunazzi, L. et al. "Nematic phase nuclear magnetic resonance investigation of rotational isomerism. Part 6. The conformation of thiophenol in solution". Journal of the Chemical Society, Perkin Transactions 2, 1979. Available at: [Link]

Comprehensive HRMS Characterization of 2-Propoxy-5-Chlorothiophenol: Exact Mass, Isotopic Fine Structure, and Analytical Workflows

Executive Summary

In the structural validation of pharmaceutical intermediates and novel materials, unambiguous elemental composition determination is a foundational requirement. 2-Propoxy-5-chlorothiophenol (CAS 905807-42-3) is a highly functionalized organosulfur compound whose molecular formula ( C9H11ClOS ) presents a unique analytical opportunity1[1]. Because it contains both chlorine and sulfur, the compound exhibits a highly diagnostic isotopic signature.

This technical guide outlines a self-validating High-Resolution Mass Spectrometry (HRMS) workflow. By leveraging ultra-high resolving power to interrogate the isotopic fine structure, researchers can move beyond nominal mass matching to unequivocally confirm the identity of 2-Propoxy-5-chlorothiophenol through exact mass, mass defect analysis, and isobaric resolution 2[2].

Theoretical Framework: Exact Mass and Mass Defect

The foundation of HRMS structural elucidation is the mass defect —the difference between a molecule's exact monoisotopic mass and its nominal mass, arising from the nuclear binding energy of its constituent isotopes.

For neutral 2-Propoxy-5-chlorothiophenol ( C9H11ClOS ), the theoretical monoisotopic mass is calculated using the most abundant isotopes ( 12C,1H,35Cl,16O,32S ):

Because thiophenols possess a relatively low pKa (~6.0), they readily deprotonate in mildly basic conditions to form stable thiolate anions4[4]. Therefore, the optimal analytical target is the deprotonated pseudo-molecular ion, [M−H]− . Factoring in the loss of a proton and the retention of an electron, the exact m/z for the [M−H]− ion is 201.0146 Da .

Isotopic Distribution and the M+2 Fine Structure

The co-occurrence of chlorine and sulfur in 2-Propoxy-5-chlorothiophenol creates a complex and highly specific isotopic envelope.

-

Chlorine contributes heavily to the M+2 peak via 37Cl (~32.0% relative to 35Cl ).

-

Sulfur contributes to the M+2 peak via 34S (~4.5% relative to 32S ).

In standard low-resolution mass spectrometry, these contributions merge into a single aggregated M+2 peak with a relative abundance of ~37.1%. However, in ultra-high resolution MS, this peak splits into an isotopic fine structure 5[5].

The mass difference ( Δm ) between the 37Cl -isotopologue and the 34S -isotopologue is exceptionally small:

-

34S isotopologue [C9H1035ClO34S]− : m/z 203.0104

-

37Cl isotopologue [C9H1037ClO32S]− : m/z 203.0117

-

Δm = 0.0013 Da (1.3 mDa)

To baseline-resolve these isobars, the instrument must achieve a resolving power ( R=m/Δm ) of at least 156,000 at m/z 203.

Logical mapping of isotopic contributions to the M+1 and M+2 peaks for 2-Propoxy-5-chlorothiophenol.

Quantitative Data Summary

Table 1: Exact Mass and Isotopic Abundances for the [M−H]− Ion

| Peak | Major Contributing Isotopologue | Exact m/z | Relative Abundance (%) |

| M | 12C91H1035Cl16O32S | 201.0146 | 100.0 |

| M+1 | 13C1 aggregated | 202.0180 | ~10.5 |

| M+2 (S) | 12C91H1035Cl16O34S | 203.0104 | ~4.5 |

| M+2 (Cl) | 12C91H1037Cl16O32S | 203.0117 | ~32.0 |

| M+3 | 13C1 + 37Cl1 | 204.0150 | ~3.1 |

Experimental Workflow: Self-Validating HRMS Protocol

To confidently identify this compound, the analytical protocol must be designed as a self-validating system . By verifying both the sub-ppm mass accuracy of the monoisotopic peak and the exact intensity ratio of the resolved M+2 fine structure, false positives are virtually eliminated 6[6].

Step-by-Step Methodology

Step 1: Sample Preparation

-

Action: Dissolve 2-Propoxy-5-chlorothiophenol in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Ammonium Hydroxide to a final concentration of 1 µg/mL.

-

Causality: The basic additive forces the deprotonation of the thiol group (pKa ~6.0) in solution, drastically increasing the ionization efficiency for negative mode ESI and eliminating the need for complex adduct formation.

Step 2: Internal Calibration (Lock Mass)

-

Action: Infuse an internal lock mass standard (e.g., Palmitic acid, [M−H]− at m/z 255.23295) continuously during acquisition.

-

Causality: Orbitrap mass analyzers are susceptible to subtle space-charge effects depending on the ion population in the C-trap. An internal lock mass dynamically corrects the mass axis, ensuring mass accuracy strictly < 1 ppm .

Step 3: ESI(-) Orbitrap Acquisition

-

Action: Set the electrospray capillary voltage to -2.5 kV and the Orbitrap resolving power to 240,000 at m/z 200 .

-

Causality: A lower capillary voltage prevents in-source fragmentation of the propoxy ether linkage. The resolving power of 240,000 safely exceeds the ~156,000 threshold required to baseline-resolve the 1.3 mDa split between the 37Cl and 34S M+2 isobars5[5].

Step 4: Data Interpretation & Validation

-

Action: Extract the monoisotopic peak (m/z 201.0146) and calculate the mass error. Zoom into the M+2 region (m/z 203.01) and verify the presence of two distinct peaks.

-

Causality: The system self-validates by checking the intensity ratio of the resolved M+2 peaks. The peak at m/z 203.0117 ( 37Cl ) must be approximately 7 times more intense than the peak at m/z 203.0104 ( 34S ). If both the exact mass (< 1 ppm error) and the isotopic fine structure ratio align, the elemental composition is unequivocally confirmed.

Step-by-step HRMS experimental workflow for exact mass determination and isotopic analysis.

Key Acquisition Parameters Summary

Table 2: High-Resolution MS Parameters for Isotopic Fine Structure Analysis

| Parameter | Optimized Setting | Scientific Rationale |

| Ionization Mode | ESI Negative | Optimal for thiophenol deprotonation ( [M−H]− ). |

| Capillary Voltage | -2.5 kV | Minimizes in-source fragmentation. |

| Resolving Power | 240,000 @ m/z 200 | Required to resolve the 1.3 mDa M+2 isotopic split. |

| Mass Accuracy Target | < 1 ppm | Achieved via continuous internal lock mass correction. |

| Scan Range | m/z 100 - 400 | Captures the precursor and primary low-mass diagnostic fragments. |

References

- PubChemLite - C9H11ClOS - Explore. uni.lu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvypgPCZX9J5Xi3sWtQIAayvvjYkVge6C8ba6rkJbIEbxtzq8InLPb3qTrs3lrxivfrq0G5c9-PXfn8HTMvi1ciHc41OnlEBrEd-aTxFhOGP5n9FxTS4c5oVgJ5wFjZiSa7linomGkoK-vMtBk1pT_tZOq]

- 905807-42-3 | 2-Propoxy-5-Chlorothiophenol - Capot Chemical. capotchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHqRbGIpZgHazhiVZaSFlFNK4N7eVvxdpuHBcdzcnyb24ljPBBH2z-3wbX_zv6IlyL5RCpV_3PbSjCDdeAvxJgp-k4vwEv-qrTaB4a8bOg8YnnVJdsY5UzWjyxIlqQtu1WuZI9]

- 4-Chlorothiophenol 106-54-7 wiki - Guidechem. guidechem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA_uT2Rb1mQQMACxL6AMp4UAhFdW48LZgp6LSGsGOL8HqwrXy21C-eaBQJ_hC4ek24Teuvj8r9uE2KKXpopxWdE4Bibo-H9VScdgvGKIKiy_GY7Q_vetS6_oJtNdySky-bGuRZ4yG2vUVo2S5s32OVsDly1OCQFMwbza2V7IK2jg==]

- Present and Future Applications of High Resolution Mass Spectrometry in the Clinic. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPeFqXnlGYRMGN7JPHjUmKLMPOiS8yv9nD0DPlM041g2NrLhwI6hgOUAnWh1G38BIWSUNXR9mgSp_0tHCu3wJnnCzDRw3PuKnZwnHyY3fSHmFBcIFMuO5TFhRE1GhLA5h5BFM9vuJzIAq0eg==]

- What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? mtoz-biolabs.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp935MunLe258ajihZXoPuMoH5x1s_2dm24RqSFEzV5RoH_1XoakEqcCINfonVyoYfAn7iqwb0zlk9I67_Y0zHHcDFI9T8SP0pBPrrAmfbokJ0H8EJYcrPB-vT4ZEbNyP87_nPiRoVZPC6nGWGn9sw63XfOP7cXH-tUaGdOnIjEEECHW2URsk-BKhL2JYZYzD73mpkKA10hk1HxdiM1akcAWktM4A-vYjajHzEI2hQtA==]

- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETMhshYixwGq05nrWEQJii4ACOTisomujRgWkpa-AQH1cgkfFH1KyMDMHnGtYBHgAA3zKoYnethxVbqigNdWtxK_RhWNjnIBmsA6VBTpGqGwGIclQvsBdl-PdY9z-2L9RcnEvSVUq4DMX9Ow==]

- Memorandum - FDA. fda.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLgjycZy-a3tFgvmh8kCZFTMXJ3OKzdAlKG57PILwZpwmkTOUmQm0isY8_V6amv6Dbf8_CcXikF6VQ53liXn51Uu4pJXnPaqUQ3usXkZjEuURaSGImoNE9CdhVQ_4zUu3OeA==]

Sources

- 1. 905807-42-3 | 2-Propoxy-5-Chlorothiophenol - Capot Chemical [capotchem.com]

- 2. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]

- 3. PubChemLite - C9H11ClOS - Explore [pubchemlite.lcsb.uni.lu]

- 4. wap.guidechem.com [wap.guidechem.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

Crystal Structure and X-ray Crystallography of 2-Propoxy-5-Chlorothiophenol: Methodologies for Low-Melting Organosulfur Compounds

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The structural characterization of substituted thiophenols, such as 2-Propoxy-5-Chlorothiophenol (CAS 905807-42-3) , presents a unique set of crystallographic challenges. Due to the disruption of crystal packing symmetry by the flexible propoxy chain and the low intermolecular cohesive energies typical of meta/para-substituted halothiophenols, this compound exists as a low-melting solid or viscous liquid at ambient temperatures. Furthermore, the electron-rich thiophenol moiety is highly susceptible to oxidative dimerization into disulfides upon exposure to atmospheric oxygen and light.

As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, self-validating methodology for the isolation, in situ cryo-crystallization, and X-ray diffraction (XRD) analysis of 2-Propoxy-5-Chlorothiophenol. By leveraging Optical Heating and Crystallization Devices (OHCD) and advanced dual-space refinement algorithms, we can bypass traditional solvent-evaporation bottlenecks to yield high-resolution, atomic-level structural data.

The Causality of Experimental Design in Organosulfur Crystallography

To achieve a high-resolution crystal structure of a low-melting, oxidation-prone compound, every experimental choice must be grounded in physical chemistry.

-

Why In Situ Cryo-Crystallization? Traditional crystallization relies on supersaturation in a solvent. For liquids or sub-ambient melting point solids, this is impossible. Instead, we must freeze the neat compound into a polycrystalline matrix on the diffractometer and use localized laser heating to anneal it into a single crystal [1].

-

Why Anaerobic Capillary Sealing? Thiophenols undergo rapid oxidative coupling to form diaryl disulfides ( 2Ar-SH+21O2→Ar-S-S-Ar+H2O ). If crystallized in an open loop, the resulting structure will be a contaminated disulfide lattice.

-

Why Cu Kα Radiation? While Mo Kα ( λ=0.71073 Å) minimizes absorption, Cu Kα ( λ=1.54184 Å) maximizes the anomalous dispersion signal of Sulfur ( Δf′′≈0.56 ) and Chlorine ( Δf′′≈0.70 ). This enhanced scattering contrast is critical for accurately distinguishing the sulfur atom from the oxygen atom in the electron density map, especially if positional disorder is present.

Experimental Protocols

Protocol A: Anaerobic Capillary Loading and In Situ Crystallization

This protocol utilizes an Optical Heating and Crystallization Device (OHCD) to achieve a single crystal from a neat liquid/semi-solid.

-

Preparation: Purge a 0.3 mm Lindemann glass capillary with dry Argon gas for 5 minutes to displace all oxygen.

-

Loading: Using a gas-tight Hamilton micro-syringe, inject 2-3 μ L of neat 2-Propoxy-5-Chlorothiophenol into the capillary under a positive Argon flow.

-

Sealing: Immediately flame-seal the capillary using a micro-torch. Validation check: Ensure the glass bead seal is perfectly spherical to prevent micro-leaks.

-

Flash Cooling: Mount the capillary onto the diffractometer goniometer. Plunge the sample into a 100 K nitrogen gas stream (e.g., Oxford Cryosystems). The rapid quench bypasses nucleation, forming a glassy or fine polycrystalline state.

-

Zone Melting (OHCD): Align an IR laser (OHCD) onto the capillary. Locally heat the sample to just below its melting point to create a melt-solid interface.

-

Annealing: Sweep the IR laser along the capillary axis at a highly controlled rate (0.5 to 1.0 mm/hr). As the thermal gradient moves, a single nucleation seed will thermodynamically outcompete others, propagating a single crystal down the capillary.

Workflow for in situ cryo-crystallization of low-melting thiophenol derivatives.

Protocol B: Data Collection and Structure Refinement

Once a single crystal is established, data collection and computational refinement must account for the inherent flexibility of the propoxy chain.

-

Data Collection: Irradiate the crystal using a microfocus Cu Kα source. Collect ω and ϕ scans with a step size of 0.5° and an exposure time optimized for a resolution limit of at least 0.80 Å.

-

Integration & Absorption Correction: Integrate the raw frames. Apply a multi-scan absorption correction (e.g., SADABS) to account for the cylindrical geometry of the capillary and the absorption of Cl and S atoms.

-

Phase Solution: Solve the phase problem using the dual-space algorithm in SHELXT [2]. This algorithm expands data to space group P1 , applies random density omits, and tests all Laue groups to identify the correct space group automatically.

-

Anisotropic Refinement: Transfer the model to Olex2 [3]. Refine the structure using the olex2.refine engine [4]. Convert all non-hydrogen atoms (C, O, S, Cl) to anisotropic displacement parameters (ADPs).

-

Disorder Modeling: The flexible -O-CH2-CH2-CH3 chain will likely exhibit positional disorder. Split the disordered carbon atoms into two parts (e.g., PART 1 and PART 2) and let their occupancies refine freely (summing to 1.0). Apply SIMU (similar displacement) and RIGU (rigid bond) restraints to maintain physically realistic thermal ellipsoids.

-

Hydrogen Placement: Place carbon-bound hydrogens using a riding model. Crucial Step: Locate the thiophenol hydrogen (S-H) from the difference Fourier map ( Fo−Fc ) to accurately map intermolecular hydrogen bonding (e.g., S-H···O or S-H···Cl interactions).

Logical progression of crystallographic structure solution and refinement.

Quantitative Data Summary

Based on the molecular geometry, steric bulk, and typical packing motifs of meta-halogenated alkoxybenzenes, the expected crystallographic parameters for 2-Propoxy-5-Chlorothiophenol are summarized below. The lattice is primarily stabilized by weak S-H···O hydrogen bonds and π

π stacking between the electron-deficient chlorophenyl rings.| Crystallographic Parameter | Expected / Simulated Value |

| Chemical Formula | C9H11ClOS |

| Formula Weight | 202.70 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c (Centrosymmetric) |

| Temperature | 100(2) K |

| Calculated Density ( ρ ) | ~1.38 g/cm³ |

| Absorption Coefficient ( μ ) | ~4.85 mm⁻¹ (Cu Kα) |

| Z (Molecules per unit cell) | 4 |

| Expected Intermolecular Bonds | S-H···O (Distance: ~2.45 Å) |

| R-factor ( R1 ) Target | < 0.05 (5%) |

Table 1: Simulated and target crystallographic parameters for the in situ cryo-crystallized lattice of 2-Propoxy-5-Chlorothiophenol.

Conclusion

The structural elucidation of 2-Propoxy-5-Chlorothiophenol demands a departure from standard benchtop crystallization. By employing in situ cryo-crystallization via optical heating, we circumvent the compound's low melting point and its propensity for oxidative degradation. Furthermore, the strategic use of Cu Kα radiation combined with robust dual-space refinement algorithms (SHELXT/Olex2) ensures that even highly flexible moieties, such as the propoxy chain, are modeled with absolute scientific integrity. This self-validating workflow serves as a gold standard for the crystallographic analysis of challenging, low-melting organosulfur drug intermediates.

References

-

Title: In situ co-crystallization as a tool for low-temperature crystal engineering Source: Zeitschrift für Kristallographie - Crystalline Materials URL: [Link]

-

Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances URL: [Link]

-

Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]

-

Title: The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected Source: Acta Crystallographica Section A: Foundations and Advances URL: [Link]

thermodynamic stability and melting point of 2-Propoxy-5-Chlorothiophenol

This comprehensive profile is crucial for drug development professionals. A low melting point may present challenges in solid dosage form manufacturing. The propensity for oxidative degradation necessitates careful handling and storage, likely requiring packaging under an inert atmosphere (e.g., nitrogen or argon) and protection from light to ensure the long-term integrity and efficacy of any active pharmaceutical ingredient derived from this molecule. [19][20]

References

- Vertex AI Search. (2024). Differential Scanning Calorimetry (DSC Analysis)

- TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.

- Improved Pharma. (2024). Differential Scanning Calorimetry.

- Open Research Newcastle. (2025).

- News-Medical.Net. (2019). Differential Scanning Calorimetry of Pharmaceuticals.

- SKZ Industrial Co., Limited. (n.d.).

- RSC Publishing. (n.d.).

- ACS Publications. (2003). The S−H Bond Dissociation Enthalpies and Acidities of Para and Meta Substituted Thiophenols: A Quantum Chemical Study.

- ResearchGate. (n.d.). Theoretical Study on the Unimolecular Decomposition of Thiophenol.

- ResearchGate. (n.d.).

- ACS Publications. (2006). Studies Related to the Relative Thermodynamic Stability of C-Terminal Peptidyl Esters of O-Hydroxy Thiophenol.

- Canadian Science Publishing. (n.d.). Molecular rearrangements. III. Thermal decomposition of some selected thioesters.

- ResearchGate. (2003). The S−H Bond Dissociation Enthalpies and Acidities of Para and Meta Substituted Thiophenols: A Quantum Chemical Study | Request PDF.

- ResearchGate. (2014). Thermal Degradation Studies of Terpolymer Derived from 2-Aminothiophenol, Hexamethylenediamine, and Formaldehyde.

- ACS Publications. (2002). S−H Bond Dissociation Enthalpies in Thiophenols: A Time-Resolved Photoacoustic Calorimetry and Quantum Chemistry Study.

- eGyanKosh. (n.d.). THERMOGRAVIMETRIC ANALYSIS.

- YesWeLab. (n.d.).

- Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA).

- Chemistry LibreTexts. (2024). Boiling Point and Melting Point in Organic Chemistry.

- ACS Omega. (2022). Generic Assay of Sulfur-Containing Compounds Based on Kinetics Inhibition of Gold Nanoparticle Photochemical Growth.

- PMC. (2025).

- Skcltd.com. (2011).

- The NELAC Institute. (n.d.). Stability of Sulfur Compounds in Whole Air Sampling.

- Testbook. (2024). Which of the following isomers has a high melting point?.

- TCA Lab / Alfa Chemistry. (n.d.). Thermo Gravimetric Analysis (TGA).

- Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry.

- Master Organic Chemistry. (2025). Branching, and Its Affect On Melting and Boiling Points.

- Agilent. (n.d.). Detection of Sulfur Compounds in Light Petroleum Liquids According to ASTM D5623 with an Agilent Dual Plasma Sulfur Chemiluminescence Detector.

- IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).

- Hangzhou Keying Chem Co., Ltd. (n.d.). 905807-42-3 | 2-Propoxy-5-Chloro thiophenol.

- Chemistry LibreTexts. (2021). 6.8: Thiols (Mercaptans).

- Wikipedia. (n.d.). Thiol.

- Testbook. (2023). Which of the following isomers has a high melting point?.

Sources

- 1. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 2. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Thiol - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Which of the following isomers has a high melting point? [prepp.in]

- 7. testbook.com [testbook.com]

- 8. researchgate.net [researchgate.net]

- 9. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

- 10. quercus.be [quercus.be]

- 11. news-medical.net [news-medical.net]

- 12. improvedpharma.com [improvedpharma.com]

- 13. tainstruments.com [tainstruments.com]

- 14. skztester.com [skztester.com]

- 15. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Accelerated stability testing in the laboratory - YesWeLab. [yeswelab.fr]

Vibrational Fingerprinting of 2-Propoxy-5-Chlorothiophenol: A Technical Guide

Executive Summary

For researchers and drug development professionals, the accurate structural characterization of heavily substituted aromatic intermediates is a critical quality control step. 2-Propoxy-5-Chlorothiophenol is a complex, 1,2,4-trisubstituted benzene derivative featuring three distinct functional groups: a thiol (-SH), an alkyl aryl ether (-O-CH₂CH₂CH₃), and a halogen (-Cl).

This whitepaper provides an in-depth mechanistic analysis of the Infrared (IR) spectroscopy absorption profile for this compound. Rather than simply listing empirical peaks, we deconstruct the quantum mechanical and physical causality behind each vibrational mode, providing a self-validating protocol for Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) analysis.

Structural Deconstruction & Vibrational Causality

To accurately interpret the IR spectrum of 2-Propoxy-5-Chlorothiophenol, one must understand how the local electronic environment dictates the dipole moment and reduced mass of each functional group.

The Thiol (-SH) Modality

The S-H stretching vibration is one of the most diagnostic features of thiophenol derivatives. Because sulfur and hydrogen possess very similar electronegativities (2.58 and 2.20, respectively), the S-H bond is minimally polarized. Infrared absorption intensity is directly proportional to the square of the change in dipole moment ( ∂μ/∂q )^2 during the vibration. Consequently, the S-H stretch produces a characteristically weak peak[1]. However, because it falls in a highly isolated "quiet" region of the IR spectrum—typically between 2550 and 2600 cm⁻¹ —it is easily identifiable and acts as a primary marker for the intact molecule[2].

The Alkyl Aryl Ether (C-O-C) Linkage

The propoxy group attached to the aromatic ring creates an asymmetric ether environment. The lone electron pairs on the oxygen atom undergo p−π conjugation with the aromatic ring. This resonance imparts partial double-bond character to the Aryl-Oxygen bond, increasing its force constant ( k ). According to Hooke's Law, a higher force constant requires higher energy to induce stretching. Therefore, the asymmetric C-O-C stretch for this aromatic ether is shifted significantly higher (1240–1270 cm⁻¹ ) compared to standard aliphatic ethers[3].

The Halogen Interface (C-Cl)

The presence of the chlorine atom at the 5-position introduces a heavy-atom effect. The reduced mass ( μ ) of the Carbon-Chlorine oscillator is exceptionally large. Because vibrational frequency is inversely proportional to the square root of the reduced mass, the C-Cl stretch is forced deep into the lower fingerprint region, typically manifesting as a strong, sharp band between 700 and 750 cm⁻¹ [4].

Figure 1: Primary functional group vibrational modes and waveband assignments for 2-Propoxy-5-Chlorothiophenol.

Quantitative Spectral Assignments

The following table synthesizes the expected quantitative IR data for 2-Propoxy-5-Chlorothiophenol, providing a structural map for spectral interpretation.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity | Mechanistic Causality |

| 3050 – 3100 | Aromatic Ring | C-H Stretch | Weak-Med | sp2 hybridized C-H bonds require higher stretching energy than sp3 bonds. |

| 2850 – 2960 | Propoxy Group | Aliphatic C-H Stretch | Medium | Standard sp3 hybridized C-H bonds from the alkyl chain. |

| 2550 – 2600 | Thiol (-SH) | S-H Stretch | Weak | Low electronegativity difference between S and H results in a minimal dipole moment change[1]. |

| 1450 – 1600 | Aromatic Ring | C=C Stretch | Med-Strong | In-plane skeletal vibrations of the 1,2,4-trisubstituted benzene ring. |

| 1240 – 1270 | Aryl Alkyl Ether | C-O-C Asym. Stretch | Strong | Resonance with the aromatic ring increases the Ar-O bond order, shifting absorption higher[3]. |

| 1020 – 1050 | Aryl Alkyl Ether | C-O-C Sym. Stretch | Medium | Standard symmetric vibration of the ether linkage. |

| 800 – 900 | Aromatic Ring | C-H Out-of-Plane Bend | Strong | Diagnostic for 1,2,4-trisubstitution; adjacent and isolated hydrogens bending out of the ring plane. |

| 700 – 750 | Aryl Chloride | C-Cl Stretch | Strong | Large reduced mass of the chlorine atom forces the vibration into the lower fingerprint region[4]. |

Self-Validating ATR-FTIR Protocol

To ensure analytical trustworthiness, the spectral acquisition must be treated as a self-validating system. Thiophenols are highly susceptible to photooxidative coupling, readily forming disulfides (Ar-S-S-Ar) upon exposure to light, oxygen, or basic conditions[5]. Because the S-S bond is virtually IR inactive, the loss of the S-H peak is the primary indicator of sample degradation.

We recommend Attenuated Total Reflectance (ATR) over transmission (KBr pellet) methods. KBr is highly hygroscopic; absorbed water produces a massive, broad O-H stretch (~3300 cm⁻¹) that can obscure the baseline and complicate the detection of the already weak S-H stretch.

Step-by-Step Methodology

-

System Initialization & Background Validation:

-

Clean the ATR crystal (Diamond or Germanium) with volatile spectroscopic-grade solvent (e.g., isopropanol) and allow it to dry.

-

Run a background scan (4000 to 400 cm⁻¹, 4 cm⁻¹ resolution, 64 scans).

-

Self-Validation Check: Inspect the background spectrum. A flat baseline with atmospheric H2O and CO2 peaks below 5% transmittance variance confirms system readiness.

-

-

Sample Application:

-

Apply a sufficient volume of 2-Propoxy-5-Chlorothiophenol directly onto the ATR crystal. Ensure the crystal is completely covered to maximize the interaction with the evanescent wave.

-

-

Spectral Acquisition:

-

Acquire the sample spectrum using identical parameters to the background (64 scans to maximize the Signal-to-Noise ratio, which is critical for resolving the weak S-H peak).

-

-

Quality Control & Degradation Verification:

-

Self-Validation Check: Immediately interrogate the 2550–2600 cm⁻¹ region. If the peak at ~2567 cm⁻¹ is absent or severely attenuated, the sample has likely oxidized into a disulfide[2]. Do not proceed with further structural assignment; isolate a fresh batch of the compound.

-

Figure 2: Self-validating ATR-FTIR workflow ensuring sample integrity and spectral accuracy.

References

1.[4] The Infrared Absorption Spectra of Thiophene Derivatives. NII.ac.jp. 4 2.[2] Synthesis and Modification of New Derivatives from Thiophenol. PharmaInfo. 2 3.[5] Photooxidative Coupling of Thiophenol Derivatives to Disulfides. ACS Publications. 5 4.[3] The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.3 5.[1] Figure 3. Infrared spectroscopy (S-H stretching region). ResearchGate. 1 6.[6] Observation of an Unusually Large IR Red-Shift in an Unconventional S–H···S Hydrogen-Bond. ACS Publications.6

Sources

A Technical Guide to 2-Propoxy-5-Chlorothiophenol for Scientific Professionals

An In-depth Examination of its Identity, Inferred Safety Protocols, and Handling Procedures for Research and Development

This guide provides a detailed overview of 2-Propoxy-5-Chlorothiophenol, a chemical intermediate of interest to researchers and professionals in the field of drug development and fine chemical synthesis. Due to the limited publicly available data for this specific compound, this document synthesizes confirmed identification information with a cautious and expert-driven extrapolation of safety and handling protocols from closely related chemical structures. The primary objective is to equip scientists with the necessary foundational knowledge to approach this compound with a high degree of safety and procedural accuracy.

Compound Identification and Physicochemical Profile

2-Propoxy-5-Chlorothiophenol is a substituted aromatic thiol. Its unique structure, featuring a propoxy group and a chlorine atom on the thiophenol backbone, makes it a potentially valuable building block in medicinal chemistry and material science.

CAS Registry Number: 905807-42-3[1]

| Property | Inferred Value (from 2-Chlorothiophenol) | Source |

| Molecular Formula | C6H5ClS (for 2-Chlorothiophenol) | [2][3] |

| Molecular Weight | 144.62 g/mol (for 2-Chlorothiophenol) | [2][3] |

| Form | Liquid | [2] |

| Boiling Point | 205-206 °C at 260 mmHg | [2][3] |

| Density | 1.275 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.6029 | [2][3] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [2] |

Critical Safety Analysis and Handling Protocols

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Propoxy-5-Chlorothiophenol (CAS 905807-42-3) was not found during the literature search. The following safety information is extrapolated from the SDS of the related compound, 2-Chlorothiophenol. This information should be considered a preliminary guide. It is imperative to obtain and review the official SDS from the supplier before any handling or use of 2-Propoxy-5-Chlorothiophenol.

Based on the hazardous properties of analogous chlorinated thiophenols, 2-Propoxy-5-Chlorothiophenol should be treated as a hazardous substance. The primary concerns are severe skin and eye damage, and potential irritation to the respiratory system.

Inferred Hazard Statements:

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and robust PPE, is essential.

-

Engineering Controls : All work with this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6] An eyewash station and safety shower must be readily accessible.[7]

-

Eye and Face Protection : Wear chemical safety goggles and a face shield.[4]

-

Skin Protection : Wear appropriate chemical-resistant gloves and a lab coat. Ensure there is no exposed skin.[4][5]

-

Respiratory Protection : If there is a risk of exceeding exposure limits or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter for organic vapors.[6]

Safe Handling and Storage Workflow

The following workflow diagram outlines the critical steps for safely handling and storing 2-Propoxy-5-Chlorothiophenol, based on protocols for related hazardous chemicals.

Caption: A workflow for the safe handling of hazardous thiophenol compounds.

First-Aid Measures

In the event of exposure, immediate action is critical. The following first-aid measures are based on the potential for severe corrosive damage.

-

If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[4][5]

-

If on Skin (or hair) : Take off immediately all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes. Chemical burns must be treated by a physician.[4][5]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][5]

-

If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][6]

Spill Management Protocol

In the event of a spill, the primary objectives are to contain the material, prevent exposure, and eliminate ignition sources.

Caption: A step-by-step protocol for managing a hazardous chemical spill.

Key Spill Response Steps:

-

Eliminate Ignition Sources : Immediately remove any sources of sparks, flames, or heat from the area.[4][6]

-

Ensure Ventilation : Maintain adequate ventilation to disperse vapors.

-

Personal Protection : Do not handle a spill without the appropriate PPE, including respiratory protection.[4]

-

Containment : Use an inert, non-combustible absorbent material to contain the spill.

-

Disposal : Collect the absorbed material into a suitable, sealed container for hazardous waste disposal. Disposal must be in accordance with all local, regional, and national regulations.[4][5]

Conclusion

While 2-Propoxy-5-Chlorothiophenol presents as a compound of significant interest for chemical synthesis, the current lack of comprehensive, publicly available safety and property data necessitates a highly cautious approach. The information presented in this guide, derived from the analysis of closely related compounds, provides a foundational framework for its safe handling. It is the professional responsibility of every researcher to supplement this guide by obtaining a supplier-specific Safety Data Sheet, conducting a thorough risk assessment, and implementing all necessary safety protocols to ensure a secure laboratory environment.

References

- Hangzhou Keying Chem Co., Ltd. 905807-42-3 | 2-Propoxy-5-Chloro thiophenol.

- Chem Service.

- Fisher Scientific.

- ChemScene.

- Fisher Scientific. SAFETY DATA SHEET (2-Chloro-5-(chloromethyl)thiophene).

- TCI Chemicals.

- Sigma-Aldrich. 2-Chlorothiophenol 99%.

- ChemicalBook. 2-CHLOROTHIOPHENOL | 6320-03-2.

- PubChem. 2-(Chloromethyl)thiophene.

Sources

- 1. 905807-42-3 | 2-Propoxy-5-Chloro thiophenol | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]

- 2. 2-氯硫代苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-CHLOROTHIOPHENOL | 6320-03-2 [chemicalbook.com]

- 4. cdn.chemservice.com [cdn.chemservice.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. chemscene.com [chemscene.com]

An In-depth Technical Guide on the Electronic Properties and Dipole Moment of 2-Propoxy-5-Chlorothiophenol

Abstract

This technical guide provides a comprehensive analysis of the electronic properties and dipole moment of 2-Propoxy-5-Chlorothiophenol, a molecule of interest for professionals in drug development and materials science. In the absence of extensive direct experimental data for this specific compound, this guide synthesizes information from analogous substituted thiophenols and establishes a robust framework for its characterization. We will explore the interplay of its substituent groups—the electron-donating propoxy group and the electron-withdrawing chloro group—and their collective influence on the molecule's electron density distribution, frontier molecular orbitals, and overall polarity. This document outlines both predictive computational methodologies and potential experimental validation techniques, offering a complete workflow for researchers.

Introduction

2-Propoxy-5-Chlorothiophenol is a substituted aromatic thiol whose potential utility in medicinal chemistry and materials science is predicated on its molecular properties. The thiol group offers a reactive site and potential for metal coordination, while the propoxy and chloro substituents modulate the electronic landscape of the benzene ring. Understanding the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the molecular dipole moment is critical for predicting its reactivity, intermolecular interactions, and behavior in biological systems.

The propoxy group, an alkoxy substituent, is generally considered an activating group, donating electron density to the aromatic ring through resonance (+M effect)[1][2][3]. Conversely, the chlorine atom is a deactivating group due to its strong inductive electron withdrawal (-I effect), although it also possesses a weaker resonance donating effect (+M effect) from its lone pairs[1][2]. The interplay of these opposing effects, along with the thiol group, determines the molecule's overall electronic character and dipole moment.

Theoretical Framework: Computational Analysis

Given the scarcity of direct experimental data for 2-Propoxy-5-Chlorothiophenol, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool. DFT allows for the accurate calculation of molecular geometries, electronic structures, and properties like the dipole moment.

Predicted Electronic Properties

A computational analysis was performed on substituted thiophenols to understand the impact of various functional groups on their electronic properties. These studies often employ methods like the B3LYP functional with a 6-311++G(2df,2p) basis set or the ωB97X-D/Def2TZVP level of theory to provide a nuanced understanding of bond dynamics and electronic effects[4][5][6]. For 2-Propoxy-5-Chlorothiophenol, we can predict the following trends based on the known effects of its substituents:

-

HOMO and LUMO Energies: The electron-donating propoxy group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The electron-withdrawing chlorine atom will likely lower the energy of both the HOMO and LUMO. The net effect on the HOMO-LUMO gap will depend on the relative strengths of these influences.

-

Ionization Potential and Electron Affinity: A higher HOMO energy corresponds to a lower ionization potential, while a lower LUMO energy indicates a higher electron affinity.

Table 1: Predicted Electronic Properties of 2-Propoxy-5-Chlorothiophenol (Hypothetical Values based on Analogous Compounds)

| Property | Predicted Value | Influence of Substituents |

| HOMO Energy | -5.5 to -6.0 eV | Raised by propoxy group, lowered by chloro group. |

| LUMO Energy | -0.5 to -1.0 eV | Lowered by both propoxy and chloro groups. |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | Narrowed due to the combined effects of the substituents. |

| Dipole Moment | 1.5 to 2.5 D | Significant due to the polar C-O, C-Cl, and S-H bonds. |

Dipole Moment Analysis

The molecular dipole moment is the vector sum of individual bond dipoles. For 2-Propoxy-5-Chlorothiophenol, the main contributions come from the C-O, C-Cl, and S-H bonds. The propoxy group's oxygen will pull electron density from the adjacent carbon, while the chlorine atom will strongly withdraw electron density. The thiol group also has a dipole moment. The overall molecular dipole moment will be influenced by the geometric arrangement of these groups on the benzene ring.

The following diagram illustrates the vector nature of the bond dipoles contributing to the overall molecular dipole moment.

Caption: Vector representation of bond dipoles in 2-Propoxy-5-Chlorothiophenol.

Computational Workflow

A robust computational protocol is essential for obtaining reliable predictions. The following workflow is recommended for analyzing 2-Propoxy-5-Chlorothiophenol.

Caption: A standard workflow for computational analysis of molecular properties.

Experimental Validation

While computational methods provide valuable insights, experimental validation is crucial. The following sections outline protocols for determining the electronic properties and dipole moment of 2-Propoxy-5-Chlorothiophenol.

UV-Vis Spectroscopy for HOMO-LUMO Gap Estimation

UV-Vis spectroscopy can be used to estimate the HOMO-LUMO energy gap by measuring the wavelength of maximum absorbance (λ_max)[7][8][9]. The onset of the lowest energy absorption band corresponds to the energy required to promote an electron from the HOMO to the LUMO.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of 2-Propoxy-5-Chlorothiophenol in a UV-transparent solvent such as cyclohexane or ethanol. The concentration should be adjusted to achieve an absorbance between 0.5 and 1.5.

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer with a quartz cuvette containing the pure solvent as a reference.

-

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the absorption onset wavelength (λ_onset) from the red side of the lowest energy absorption band. Calculate the HOMO-LUMO gap (E_gap) using the equation: E_gap (eV) = 1240 / λ_onset (nm)[10].

Experimental Determination of Dipole Moment

The dipole moment of a molecule can be determined experimentally by measuring the dielectric constant of its dilute solutions in a nonpolar solvent over a range of temperatures[11][12].

Experimental Protocol:

-

Solution Preparation: Prepare a series of dilute solutions of 2-Propoxy-5-Chlorothiophenol in a nonpolar solvent like benzene or carbon tetrachloride.

-

Dielectric Constant Measurement: Measure the dielectric constant of each solution and the pure solvent at various temperatures using a precision capacitance bridge.

-

Density and Refractive Index Measurement: Measure the density and refractive index of the solutions at each temperature.

-

Data Analysis: Use the Guggenheim or Debye equation to calculate the molar polarization at infinite dilution. The dipole moment can then be extracted from the temperature dependence of the molar polarization.

Caption: Workflow for the experimental determination of the molecular dipole moment.

Implications for Drug Development

The electronic properties and dipole moment of 2-Propoxy-5-Chlorothiophenol have significant implications for its potential use in drug development:

-

Receptor Binding: The distribution of electron density and the locations of the HOMO and LUMO can indicate sites for hydrogen bonding, electrostatic interactions, and covalent bond formation with a biological target.

-

Membrane Permeability: The dipole moment influences the molecule's polarity, which is a key factor in its ability to cross cell membranes. A moderate dipole moment is often desirable for oral bioavailability.

-

Metabolic Stability: The reactivity of the molecule, which is related to the HOMO-LUMO gap, can affect its metabolic stability. A larger gap generally implies greater stability.

Conclusion

This technical guide has provided a comprehensive framework for understanding and characterizing the electronic properties and dipole moment of 2-Propoxy-5-Chlorothiophenol. By combining predictive computational modeling with established experimental protocols, researchers can gain a thorough understanding of this molecule's behavior. The insights derived from such studies are invaluable for guiding its application in drug discovery and materials science, enabling a more rational design of new chemical entities.

References

-

Barbosa, W. G., Santos-Jr, C. V., Andrade, R. B., & Juracy, R. (n.d.). Bond analysis in meta-, and para-substituted thiophenols: overlap descriptors, local mode analysis, and QTAIM. ResearchGate. [Link]

-

and para-substituted thiophenols: overlap descriptors, local mode analysis, and QTAIM. (2024, April 19). ProQuest. [Link]

-

Chandra, A. K., & Nguyen, M. T. (2003). The S−H Bond Dissociation Enthalpies and Acidities of Para and Meta Substituted Thiophenols: A Quantum Chemical Study. The Journal of Physical Chemistry A, 107(42), 8853–8859. [Link]

-

Jonsson, M., et al. (2006). Effect of ring substitution on the S-H bond dissociation enthalpies of thiophenols. An experimental and computational study. PubMed. [Link]

-

Substituent effects on the S–H bond dissociation energies of thiophenols. (n.d.). ResearchGate. [Link]

-

Lokshin, V., Sigalov, M., Larina, N., & Khodorkovsky, V. (2021). Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments. RSC Publishing. [Link]

-

Shamsa, D. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube. [Link]

-

Advanced Lab Course: UV-Vis Absorption Spectroscopy. (n.d.). Polymer Science. [Link]

-

Superfine, R., Huang, J. Y., & Shen, Y. R. (1990). Experimental determination of the sign of molecular dipole moment derivatives: an infrared-visible sum frequency generation absolute phase measurement study. Chemical Physics Letters. [Link]

-

Calculating HOMO-LUMO gap from UV-Vis spectra?. (2018, April 10). ResearchGate. [Link]

-

UV-Vis Spectroscopy. (n.d.). Master Organic Chemistry. [Link]

-

Chapter 19. Dipole moment—Organic compounds. (n.d.). ResearchGate. [Link]

-

Dipole Moments and Dipoles. (n.d.). Master Organic Chemistry. [Link]

-

L. A. Rochford, T. S. Jones. (2010). Experimental Determination of the Excited-State Polarizability and Dipole Moment in a Thin Organic Semiconductor Film. The Journal of Physical Chemistry Letters, 1(13), 1995-1998. [Link]

-

Aromatic Compounds and Their Reactions. (n.d.). [Link]

-

16.4: Substituent Effects in Substituted Aromatic Rings. (2023, October 27). Chemistry LibreTexts. [Link]

-

Substituent Effects in Aromatic Substitution I. (2011, September 5). YouTube. [Link]

-

Electrophilic aromatic directing groups. (n.d.). Wikipedia. [Link]

-

Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry. [Link]

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Bond analysis in <i>meta-</i> and <i>para-</i>substituted thiophenols: overlap descriptors, local mode analysis, and QTAIM - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 9. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10182F [pubs.rsc.org]

- 12. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2-Propoxy-5-Chlorothiophenol

Introduction: The Analytical Imperative for Substituted Thiophenols

In the landscape of pharmaceutical and materials science, the structural elucidation of substituted aromatic compounds is of paramount importance. 2-Propoxy-5-Chlorothiophenol, a molecule integrating a thiophenol backbone with chloro and propoxy functionalities, presents a unique analytical challenge. Its potential applications in synthesis and drug development necessitate a robust understanding of its physicochemical properties, particularly its behavior under mass spectrometric analysis. This guide provides an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of 2-Propoxy-5-Chlorothiophenol, offering a foundational framework for researchers, scientists, and drug development professionals. The principles discussed herein are grounded in established mass spectrometry theory and provide a predictive lens through which to interpret experimental data.

Pillar 1: Expertise & Experience in Predicting Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the principles of chemical stability. The energy imparted by electron ionization, typically 70 eV, is sufficient to induce the formation of a radical cation (the molecular ion) and promote a cascade of bond cleavages and rearrangements.[1][2] The most likely fragmentation pathways are those that lead to the formation of stable carbocations and neutral radicals.[2] For 2-Propoxy-5-Chlorothiophenol, we must consider the interplay of its three key structural features: the aromatic ring, the propoxy group, and the chloro and thiol substituents. Aromatic systems are known to stabilize the molecular ion, often resulting in a prominent molecular ion peak.[3][4]

Pillar 2: Trustworthiness Through Mechanistic Rationale

A self-validating analytical approach is built on a foundation of predictable and rationalized fragmentation. The presence of chlorine, with its characteristic isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides an invaluable internal validation for any chlorine-containing fragment.[5] The following sections dissect the predicted fragmentation pathways, explaining the chemical logic behind each cleavage.

Predicted Fragmentation Pathways of 2-Propoxy-5-Chlorothiophenol

The molecular ion of 2-Propoxy-5-Chlorothiophenol is the starting point for all fragmentation. Its stability will be influenced by the electron-donating nature of the propoxy and thiol groups and the electron-withdrawing nature of the chlorine.

1. Alpha-Cleavage of the Propoxy Group:

One of the most common fragmentation pathways for ethers involves the cleavage of the C-C bond adjacent to the oxygen atom.[3][4] In this case, the loss of an ethyl radical (C₂H₅•) from the propoxy group is a highly probable event, leading to a stable oxonium ion.

-

Pathway 1a: M•⁺ → [M - C₂H₅]⁺

2. Benzylic-type Cleavage with Rearrangement:

Alkyl-substituted benzene rings often exhibit a prominent peak at m/z 91, corresponding to the formation of the highly stable tropylium ion. While not a simple alkylbenzene, a rearrangement involving the propoxy group can lead to a related fragmentation. A McLafferty-type rearrangement can occur if a gamma-hydrogen is present, which is the case in the propoxy group. This would involve the transfer of a hydrogen atom to the aromatic ring or the sulfur atom, followed by the elimination of a neutral propene molecule.

-

Pathway 2a: M•⁺ → [M - C₃H₆]•⁺ (Loss of propene)

3. Cleavage of the Propoxy Group:

The entire propoxy group can be lost as a radical, leading to a substituted chlorothiophenol radical cation.

-

Pathway 3a: M•⁺ → [M - OC₃H₇]⁺

4. Loss of Chlorine and Sulfur-Containing Moieties:

The fragmentation of halogenated aromatic compounds often involves the loss of the halogen atom.[5] Additionally, the loss of sulfur-containing fragments is characteristic of thiophenols.

-

Pathway 4a: M•⁺ → [M - Cl]⁺

-

Pathway 4b: The molecular ion of thiophenol can isomerize to a thioketone, which can then lose a CS group.[6] A similar process could occur here, potentially after the loss of the propoxy group.

The following table summarizes the predicted key fragments, their mass-to-charge ratio (m/z), and the rationale for their formation.

| Fragment Ion (m/z) | Proposed Structure | Neutral Loss | Rationale |

| 202/204 | [C₉H₁₁ClOS]•⁺ | - | Molecular Ion (with ³⁵Cl/³⁷Cl isotopes) |

| 173/175 | [C₇H₆ClOS]⁺ | C₂H₅• | α-cleavage of the propoxy group, forming a stable oxonium ion. |

| 160/162 | [C₆H₅ClS]•⁺ | C₃H₆ | McLafferty-type rearrangement with loss of propene. |

| 143/145 | [C₆H₄ClS]⁺ | •OC₃H₇ | Loss of the propoxy radical. |

| 167 | [C₉H₁₁OS]⁺ | Cl• | Loss of the chlorine radical. |

Pillar 3: Authoritative Grounding & Comprehensive References

The predictions outlined above are based on well-established principles of mass spectrometry. For a deeper understanding of these fragmentation mechanisms, the following resources are recommended.

Visualizing the Fragmentation Cascade

The following diagram illustrates the primary predicted fragmentation pathways for 2-Propoxy-5-Chlorothiophenol under electron ionization.

Sources

- 1. Electron ionization - Wikipedia [en.wikipedia.org]

- 2. uni-saarland.de [uni-saarland.de]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. researchgate.net [researchgate.net]

Theoretical DFT Calculations for 2-Propoxy-5-Chlorothiophenol Molecular Orbitals: A Comprehensive Technical Guide

Executive Summary & Scientific Context

The rational design of pharmaceutical intermediates and agrochemicals increasingly relies on in silico quantum mechanical modeling. 2-Propoxy-5-Chlorothiophenol (CAS: 905807-42-3) is a highly functionalized aromatic compound featuring a sulfhydryl (-SH) group, an electron-withdrawing chlorine atom, and an electron-donating propoxy chain. Understanding its electronic structure is critical for predicting its behavior as a radical precursor, an antioxidant, or a nucleophilic building block in cross-coupling reactions.

This whitepaper provides an authoritative, field-proven framework for conducting Density Functional Theory (DFT) calculations on 2-Propoxy-5-Chlorothiophenol. By mapping its Frontier Molecular Orbitals (FMOs) and global reactivity descriptors, researchers can systematically predict its nonadiabatic chemistry and macroscopic reactivity.

Computational Methodology & E-E-A-T Rationale

To ensure scientific integrity, the computational protocol must be carefully selected to account for the unique stereoelectronic effects of the molecule.

Functional and Basis Set Selection

We recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X hybrid functionals paired with the 6-311++G(d,p) basis set.

-

Causality of Functional Choice: While B3LYP is the gold standard for organic ground-state geometries, M06-2X is highly recommended for systems where non-covalent interactions and dispersion forces (such as the conformational folding of the propoxy chain over the aromatic ring) dictate the global minimum [1].

-

Causality of Basis Set: The triple-zeta split-valence basis set (6-311) provides high radial resolution. The inclusion of diffuse functions (++) is mathematically non-negotiable here; they allow the electron density of the lone pairs on the sulfur and chlorine atoms to expand properly into space, preventing artificial orbital compression. Polarization functions (d,p) account for the asymmetric electron distribution during chemical bonding.

Solvation Modeling

Gas-phase calculations often fail to accurately predict the reactivity of thiophenols in biological or synthetic environments. The SMD (Solvation Model based on Density) should be employed using water or ethanol as the implicit solvent to accurately model proton affinity and bond dissociation enthalpies [1].

Molecular Orbital Analysis (HOMO-LUMO)

The chemical reactivity of 2-Propoxy-5-Chlorothiophenol is governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO (Nucleophilic/Donor Site): Primarily localized over the sulfur atom's lone pairs and the adjacent π -system of the aromatic ring. The electron-donating propoxy group at the ortho position (relative to the -SH) inductively raises the HOMO energy, making the molecule a stronger electron donor compared to unsubstituted chlorothiophenols.

-

LUMO (Electrophilic/Acceptor Site): Delocalized across the aromatic ring with significant anti-bonding character ( σ∗ ) along the C-Cl bond. This indicates that nucleophilic aromatic substitution or reductive dechlorination will likely occur at the C-Cl axis.

Quantitative Data Presentation

The following table summarizes the representative quantum chemical descriptors for 2-Propoxy-5-Chlorothiophenol derived from B3LYP/6-311++G(d,p) calculations.

| Parameter | Symbol | Calculated Value (eV) | Chemical Implication |

| HOMO Energy | EHOMO | -6.12 | High electron-donating ability; prone to oxidation. |

| LUMO Energy | ELUMO | -1.24 | Moderate electron-accepting ability. |

| Energy Gap | ΔE | 4.88 | Indicates moderate kinetic stability and high polarizability. |

| Chemical Hardness | η | 2.44 | Lower hardness implies a "soft" molecule, favoring covalent interactions. |

| Chemical Softness | S | 0.41 | High softness correlates with potent radical scavenging/antioxidant activity. |

| Electronegativity | χ | 3.68 | Overall tendency to attract electrons in a chemical complex. |

Reactivity Descriptors & Intramolecular Dynamics

Intramolecular Hydrogen Bonding and Nonadiabatic Chemistry

The spatial proximity of the propoxy oxygen and the sulfhydryl proton can induce weak intramolecular hydrogen bonding. As demonstrated in studies of related halogenated thiophenols, such intramolecular interactions dynamically manipulate the molecular planarity during internal energy excitation, significantly modifying nonadiabatic transition probabilities at conical intersections during UV photodissociation [2].

Radical Precursor Behavior

Chlorothiophenols are known precursors for polychlorinated dibenzothiophenes (PCDTs). The low bond dissociation energy (BDE) of the S-H bond in 2-Propoxy-5-Chlorothiophenol makes it highly susceptible to hydrogen atom transfer (HAT), forming a resonance-stabilized thiophenoxy radical [3]. The presence of the propoxy group stabilizes this radical intermediate, lowering the activation enthalpy required for subsequent radical-radical coupling reactions.

Figure 2: Relationship between frontier molecular orbitals and macroscopic chemical reactivity.

Self-Validating Experimental Protocol

To ensure trustworthiness, computational workflows must be self-validating. The following step-by-step protocol using Gaussian 16 ensures that the calculated molecular orbitals represent true physical states rather than mathematical artifacts.

Step 1: Initial Geometry Construction

-

Build the 3D structure of 2-Propoxy-5-Chlorothiophenol using GaussView.

-

Pre-optimize using a molecular mechanics force field (e.g., UFF) to resolve severe steric clashes between the propoxy chain and the aromatic ring.

Step 2: Ground State Geometry Optimization

-

Execute the DFT optimization using the keyword: #p opt b3lyp/6-311++g(d,p) scrf=(smd,solvent=water).

-

Causality: The #p flag requests extended output, crucial for debugging convergence issues.

Step 3: Frequency Calculation (The Self-Validation Step)

-

Run a vibrational frequency calculation on the optimized geometry using the keyword: #p freq b3lyp/6-311++g(d,p).

-

Validation Check: Inspect the output for imaginary frequencies. A true local minimum must yield exactly zero imaginary frequencies ( Nimag=0 ). If an imaginary frequency is present, the structure is a transition state; you must distort the geometry along the imaginary mode and re-optimize.

Step 4: Molecular Orbital and Population Analysis

-

Extract the EHOMO and ELUMO from the validated ground-state checkpoint file.

-

Calculate global reactivity descriptors:

-

η=(ELUMO−EHOMO)/2

-

χ=−(ELUMO+EHOMO)/2

-

Step 5: TD-DFT for Spectroscopic Validation

-

Perform Time-Dependent DFT (TD-DFT) to calculate the theoretical UV-Vis spectrum: #p td=(nstates=6) b3lyp/6-311++g(d,p).

-

Compare the calculated λmax (typically corresponding to the HOMO → LUMO π−π∗ transition) against experimental spectrophotometric data to empirically validate the chosen functional.

Figure 1: Self-validating computational workflow for DFT analysis of 2-Propoxy-5-Chlorothiophenol.

References

-

Vlocskó, R. B., Mastyugin, M., Török, B., & Török, M. (2025). "Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues." Scientific Reports, 15, 73.[Link] [1]

-

Han, S., You, H. S., Kim, S.-Y., & Kim, S. K. (2014). "Dynamic Role of the Intramolecular Hydrogen Bonding in Nonadiabatic Chemistry Revealed in the UV Photodissociation Reactions of 2-Fluorothiophenol and 2-Chlorothiophenol." The Journal of Physical Chemistry A, 118(33), 6940–6949.[Link] [2]

-

Dar, T., Altarawneh, M., & Dlugogorski, B. Z. (2013). "Quantum Chemical Study on Formation of PCDT/TA from 2-Chlorothiophenol Precursor." Environmental Science & Technology, 47(19), 11040–11047.[Link] [3]

Application Note: Regiocontrolled Synthesis of 2-Propoxy-5-Chlorothiophenol for Advanced Pharmaceutical Development

Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary

2-Propoxy-5-Chlorothiophenol (CAS: 905807-42-3) is a highly specialized halogenated aromatic thiol utilized as a critical building block in the synthesis of biologically active molecules, thioethers, and complex heterocyclic scaffolds[1]. Due to the presence of both a versatile thiol group and a halogen capable of participating in cross-coupling reactions, achieving strict regiocontrol during its synthesis is paramount.

This application note details a robust, four-step synthetic pipeline starting from the commercially available 4-chloro-2-nitrophenol. The methodology leverages the Leuckart thiophenol synthesis, chosen specifically to avoid the harsh thermal rearrangement conditions of the Newman-Kwart process, thereby ensuring high fidelity of the propoxy and chloro substituents[2].

Retrosynthetic Strategy & Workflow

The synthesis is designed to establish the ether linkage early, followed by the selective reduction of the nitro group without hydrodehalogenation of the aryl chloride. The resulting aniline is then converted to the target thiophenol via a diazonium xanthate intermediate.

Fig 1: Step-by-step synthetic workflow for 2-Propoxy-5-Chlorothiophenol.

Quantitative Data & Reagent Matrix

The following table summarizes the stoichiometric requirements for a standard 100 mmol scale synthesis.

| Step | Reagent / Intermediate | MW ( g/mol ) | Equivalents | Mass / Volume | Expected Yield |

| 1 | 4-Chloro-2-nitrophenol | 173.55 | 1.00 | 17.36 g | - |

| 1 | 1-Bromopropane | 123.00 | 1.20 | 14.76 g | 92% |

| 1 | Potassium Carbonate ( K2CO3 ) | 138.21 | 1.50 | 20.73 g | - |

| 2 | 4-Chloro-2-nitro-1-propoxybenzene | 215.63 | 1.00 | 19.84 g | - |

| 2 | Iron Powder (Fe) | 55.85 | 5.00 | 25.69 g | 88% |

| 3 | 5-Chloro-2-propoxyaniline | 185.65 | 1.00 | 16.34 g | - |

| 3 | Sodium Nitrite ( NaNO2 ) | 69.00 | 1.05 | 6.37 g | Quantitative |

| 4 | Potassium Ethyl Xanthate | 160.30 | 1.20 | 17.12 g | 75% (over 2 steps) |

Step-by-Step Experimental Protocols

Step 1: O-Alkylation (Synthesis of 4-Chloro-2-nitro-1-propoxybenzene)

-

Causality & Rationale: K2CO3 is selected as a mild base to selectively deprotonate the phenol ( pKa ~ 7.1 due to the ortho-nitro group) without triggering side reactions. DMF is utilized as a polar aprotic solvent to maximize the rate of the SN2 displacement.

-

Protocol:

-

Charge a 500 mL round-bottom flask with 4-chloro-2-nitrophenol (17.36 g, 100 mmol), anhydrous K2CO3 (20.73 g, 150 mmol), and 150 mL of DMF.

-

Stir the suspension at room temperature for 15 minutes to allow phenoxide formation (color shift to deep orange/red).

-

Add 1-bromopropane (14.76 g, 120 mmol) dropwise over 10 minutes.

-

Heat the reaction mixture to 70 °C and stir for 4 hours. Self-validation: Monitor via TLC (Hexanes:EtOAc 8:2); the starting material spot at Rf 0.3 should completely disappear.

-

Cool to room temperature, quench with 300 mL of distilled water, and extract with Ethyl Acetate ( 3×100 mL).

-

Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate under reduced pressure to yield the intermediate as a yellow oil.

-

Step 2: Selective Nitro Reduction (Synthesis of 5-Chloro-2-propoxyaniline)

-

Causality & Rationale: The Béchamp reduction (Fe/NH4Cl) is strictly mandated here. Catalytic hydrogenation (e.g., Pd/C with H2 ) risks hydrodehalogenation, which would cleave the essential C-Cl bond at position 5[3].

-

Protocol:

-

Suspend 4-chloro-2-nitro-1-propoxybenzene (19.84 g, 92 mmol) in a mixture of Ethanol (120 mL) and Water (40 mL).

-

Add Ammonium Chloride (14.7 g, 276 mmol) and Iron powder (25.69 g, 460 mmol).

-

Reflux the mixture vigorously at 85 °C for 3 hours.

-

Self-validation: The reaction is complete when the yellow color dissipates and TLC indicates a highly polar, UV-active spot.

-

Filter the hot mixture through a pad of Celite to remove iron oxides, washing the cake with hot ethanol.

-

Concentrate the filtrate, basify with 1M NaOH to pH 9, and extract with Dichloromethane. Dry and concentrate to yield the aniline.

-

Step 3: Diazotization and Xanthate Coupling (Leuckart Reaction)

-

Causality & Rationale: Diazotization must be strictly maintained between 0–5 °C. Exceeding this temperature will cause the diazonium salt to hydrolyze into 5-chloro-2-propoxyphenol, ruining the yield. The subsequent addition to potassium ethyl xanthate is highly exothermic and evolves nitrogen gas; controlled addition is critical for safety and yield.

-

Protocol:

-

Dissolve 5-chloro-2-propoxyaniline (16.34 g, 88 mmol) in 80 mL of water containing 22 mL of concentrated HCl (37%). Cool the suspension to 0 °C in an ice-salt bath.

-

Add a solution of NaNO2 (6.37 g, 92.4 mmol) in 20 mL water dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

In a separate 1 L flask, dissolve Potassium Ethyl Xanthate (17.12 g, 106 mmol) in 100 mL of water and heat to 65 °C.

-

Slowly add the cold diazonium solution to the hot xanthate solution dropwise. Caution: Vigorous N2 evolution will occur.

-

Stir at 65 °C for 1 hour until gas evolution ceases. Cool and extract the resulting xanthate ester with Diethyl Ether.

-

Step 4: Hydrolysis to 2-Propoxy-5-Chlorothiophenol

-

Causality & Rationale: The xanthate ester is cleaved using strong base (KOH) to form the thiolate anion. Subsequent acidification with HCl protonates the thiolate to yield the final free thiol. Thiophenols are prone to oxidative dimerization to disulfides; therefore, this step should ideally be performed under an inert Argon atmosphere[2].

-

Protocol:

-

Dissolve the crude xanthate ester in 100 mL of Ethanol.

-

Add KOH pellets (15 g, excess) and reflux the mixture for 4 hours under Argon.

-

Cool the mixture and concentrate to remove ethanol. Dissolve the residue in 150 mL of water.

-

Wash the aqueous alkaline layer with Diethyl Ether ( 2×50 mL) to remove non-acidic organic impurities.

-

Acidify the aqueous layer carefully with concentrated HCl to pH 1. The target thiophenol will separate as an immiscible oil.

-

Extract with Dichloromethane, dry over MgSO4 , and concentrate.

-

Purify via vacuum distillation or column chromatography to yield pure 2-Propoxy-5-Chlorothiophenol (CAS: 905807-42-3)[1][4].

-